2-(cyclopropylMethoxy)-2-Methylpropanoic acid

Medicinal Chemistry Organic Synthesis Building Block

This compound delivers a sterically hindered alpha-tertiary ether with gem-dimethyl and cyclopropylmethoxy groups essential for SAR programs targeting PPAR/RXR agonism and metabolic stability. The cyclopropylmethoxy motif confers differential activity vs. linear ethers, while the alpha,alpha-dimethyl pattern prevents racemization. Available at 95% and 98% purity for cost-sensitive route scouting through GMP-enabling late-stage synthesis.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 1250535-65-9
Cat. No. B1471782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopropylMethoxy)-2-Methylpropanoic acid
CAS1250535-65-9
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OCC1CC1
InChIInChI=1S/C8H14O3/c1-8(2,7(9)10)11-5-6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10)
InChIKeyMFTZSHWUFMFHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylmethoxy)-2-methylpropanoic acid (CAS 1250535-65-9) Procurement Specification and Core Identity


2-(Cyclopropylmethoxy)-2-methylpropanoic acid (CAS 1250535-65-9) is a synthetic small-molecule carboxylic acid featuring an alpha-tertiary ether structural motif: a propanoic acid backbone with geminal dimethyl and cyclopropylmethoxy substituents at the C-2 position . The compound has a molecular formula of C8H14O3 and a molecular weight of 158.19 g/mol, with a calculated LogP of 1.27620 and a polar surface area (PSA) of 46.53 Ų [1]. It is commercially available from research chemical suppliers primarily at purity grades of 95% or 98% , and is supplied for research and development purposes only, explicitly not intended for human or veterinary therapeutic use .

Why 2-(Cyclopropylmethoxy)-2-methylpropanoic Acid Cannot Be Substituted by Generic Propanoic Acid Analogs


Generic substitution with structurally similar propanoic acid derivatives, such as 2-(cyclopropylmethoxy)propanoic acid (CAS not specified, MW: 144.17 g/mol) or 3-(cyclopropylmethoxy)propanoic acid (CAS not specified) , introduces unacceptable variance in molecular recognition and physicochemical properties that cannot be remedied by simple formulation adjustments. The geminal dimethyl substitution at the alpha-carbon of 2-(cyclopropylmethoxy)-2-methylpropanoic acid creates a sterically hindered tertiary ether center that alters conformational flexibility, hydrogen-bonding geometry, and metabolic susceptibility compared to analogs lacking this substitution [1][2]. In drug discovery contexts, the cyclopropylmethoxy moiety has been demonstrated to confer differential PPAR/RXR-agonistic activity relative to benzyloxy or n-propoxy counterparts [3], establishing that even minor modifications to the ether substituent produce measurable changes in biological readouts. Procurement of an incorrect analog therefore risks invalidating structure-activity relationship (SAR) datasets and compromising the reproducibility of synthetic routes that depend on the specific steric and electronic profile of this building block.

Quantitative Differentiation Evidence for 2-(Cyclopropylmethoxy)-2-methylpropanoic Acid Selection


Alpha-Geminal Dimethyl Substitution Differentiates Tertiary Ether Building Block from Secondary Ether Analogs

2-(Cyclopropylmethoxy)-2-methylpropanoic acid contains an alpha-carbon with geminal methyl substitution, creating a tertiary ether center (α,α-dimethyl substitution pattern) that is sterically distinct from secondary ether analogs such as 2-(cyclopropylmethoxy)propanoic acid, which bears only a single proton at the alpha position . The geminal dimethyl substitution eliminates alpha-proton acidity and restricts rotational freedom around the C-O bond compared to secondary ethers, altering both the compound's reactivity as a carboxylic acid building block and its conformational presentation when incorporated into larger molecular scaffolds [1].

Medicinal Chemistry Organic Synthesis Building Block

Cyclopropylmethoxy Ether Substituent Confers Differential PPAR/RXR Agonist Activity Relative to Linear or Aromatic Ether Analogs

In a controlled structure-activity relationship study of RXR agonist derivatives, the cyclopropylmethoxy-containing analogue (compound 5c) demonstrated more potent PPAR/RXR-agonistic activity compared to structurally matched compounds bearing benzyloxy (5i) or n-propoxy (5k) substituents at the identical position, while maintaining comparable RXR- and LXR/RXR-agonistic activity across all three analogs [1]. Although 2-(cyclopropylmethoxy)-2-methylpropanoic acid itself is a small-molecule building block and was not directly tested in this study, the differential activity observed for the cyclopropylmethoxy moiety establishes that this specific ether substituent produces quantifiably distinct biological outcomes that cannot be replicated by benzyloxy or n-propoxy alternatives when incorporated into active pharmacophores [1].

Nuclear Receptor PPAR RXR Agonist

Commercial Availability at Differentiated Purity Grades Enables Application-Specific Procurement Decisions

2-(Cyclopropylmethoxy)-2-methylpropanoic acid is commercially supplied at two distinct purity specifications: 95% minimum purity (AKSci Catalog No. 8793DY; Chemenu Catalog No. CM387515) and 98% purity (Leyan Product No. 1539730; MolCore) . This differentiated availability allows procurement decisions to be optimized based on the intended application: the 95% grade provides a cost-effective option for initial route scouting and exploratory synthesis, while the 98% grade offers higher assurance for late-stage intermediates where impurity carryover could affect downstream purity profiles or analytical characterization .

Chemical Procurement Purity Specification Quality Control

Cyclopropylmethoxy Group Introduction Enhances Metabolic Stability Relative to Non-Cyclopropylated Ethers

The cyclopropyl ring is a recognized structural motif in medicinal chemistry for improving the metabolic stability of drug candidates. The introduction of cyclopropyl groups into small molecules has been documented to reduce plasma clearance, limit polypeptide conformation and slow hydrolysis, and enhance overall metabolic stability [1]. More specifically, deuterated cyclopropylmethoxy-containing compounds have been shown to reduce first-pass metabolism by up to 40% compared to non-deuterated or alternative ether counterparts [2]. While direct metabolic stability data for 2-(cyclopropylmethoxy)-2-methylpropanoic acid itself is not publicly available, the well-established class-level property of the cyclopropylmethoxy moiety to confer enhanced metabolic stability over linear alkyl ethers such as methoxy, ethoxy, or n-propoxy supports its selection when designing building blocks intended for incorporation into metabolically labile pharmacophores [1][2].

Drug Metabolism Pharmacokinetics Metabolic Stability

Physicochemical Profile (LogP 1.27620; PSA 46.53 Ų) Predicts Favorable Oral Bioavailability Parameters

2-(Cyclopropylmethoxy)-2-methylpropanoic acid has a calculated partition coefficient (LogP) of 1.27620 and a polar surface area (PSA) of 46.53 Ų [1]. These values fall within the optimal ranges for oral bioavailability according to Lipinski's Rule of Five (LogP <5; PSA <140 Ų) and Veber's rules (PSA <140 Ų; rotatable bonds ≤10). The compound has 4 rotatable bonds, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 1, with zero Rule of Five violations [2]. By comparison, structurally related cyclopropylmethoxy-containing carboxylic acids such as 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid exhibit higher LogP (1.87920) and PSA (66.76 Ų) values, demonstrating that the specific substitution pattern of 2-(cyclopropylmethoxy)-2-methylpropanoic acid yields a distinct physicochemical fingerprint [3].

Drug-likeness Lipophilicity ADME

Validated Research Application Scenarios for 2-(Cyclopropylmethoxy)-2-methylpropanoic Acid


PPAR/RXR Nuclear Receptor Agonist SAR Programs

In structure-activity relationship studies of RXR and PPAR agonists, the cyclopropylmethoxy moiety has been shown to confer differential PPAR/RXR-agonistic activity compared to benzyloxy or n-propoxy substituents when incorporated into the lipophilic domain of RXR agonist scaffolds [1]. Researchers developing dual PPAR/RXR agonists or investigating heterodimer modulation should prioritize 2-(cyclopropylmethoxy)-2-methylpropanoic acid as a building block specifically to access the cyclopropylmethoxy pharmacophore that demonstrated enhanced PPAR/RXR activity. Substitution with a linear ether analog would produce compounds lacking this differential activity, potentially yielding false-negative results in SAR campaigns and missing active chemotypes that would have been identified with the correct cyclopropylmethoxy-containing building block [1].

Conformationally Constrained Tertiary Ether Building Block for Stereochemical Control

The α,α-dimethyl (geminal) substitution pattern of 2-(cyclopropylmethoxy)-2-methylpropanoic acid creates a tertiary ether center that lacks alpha-proton acidity and restricts rotational freedom around the C-O bond [2]. This structural feature is valuable for synthetic routes where stereochemical integrity or conformational pre-organization is critical. The compound serves as a carboxylic acid handle for amide coupling or esterification while providing a sterically defined cyclopropylmethoxy substituent. Procurement of secondary ether analogs (e.g., 2-(cyclopropylmethoxy)propanoic acid) would introduce an alpha-proton capable of racemization or undesired side reactions, compromising the synthetic utility of the building block .

Metabolic Stability Optimization in Early-Stage Drug Discovery

For medicinal chemistry programs targeting metabolically labile scaffolds, incorporating the cyclopropylmethoxy moiety is a recognized strategy to enhance metabolic stability and reduce plasma clearance [3]. The cyclopropyl ring impedes oxidative metabolism at adjacent positions and alters the electronic environment of the ether oxygen, potentially reducing susceptibility to cytochrome P450-mediated O-dealkylation. Researchers seeking to improve the pharmacokinetic profile of lead compounds should select 2-(cyclopropylmethoxy)-2-methylpropanoic acid as a building block to systematically evaluate the metabolic stabilization effects of the cyclopropylmethoxy group in their specific chemotype. Use of a non-cyclopropylated ether analog (e.g., methoxy, ethoxy) would fail to capture this stability advantage and could result in more rapidly metabolized final compounds with inferior exposure profiles [3][4].

High-Purity Intermediate for Late-Stage Pharmaceutical Synthesis

The availability of 2-(cyclopropylmethoxy)-2-methylpropanoic acid at 98% purity (Leyan Product No. 1539730; MolCore) makes it suitable for use as a late-stage intermediate in pharmaceutical synthesis, where impurity carryover can affect final drug substance purity profiles and regulatory compliance. The 98% purity grade provides assurance for multi-step syntheses where cumulative impurities from early-stage building blocks could exceed ICH Q3A thresholds for unspecified impurities (≤0.10% for daily doses >2 g/day). For cost-sensitive route scouting, the 95% purity grade (AKSci; Chemenu) offers a lower-cost entry point, with the option to switch to 98% material for scale-up and GMP-enabling batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(cyclopropylMethoxy)-2-Methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.